REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](N)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[Br:10]Br.N([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>Br.O>[Br:10][C:3]1[C:2]([Br:1])=[CH:7][C:6]([F:8])=[CH:5][N:4]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)F)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture between −5° C. and 0° C
|
Type
|
CUSTOM
|
Details
|
to reach 25° C
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (10% to 20% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |